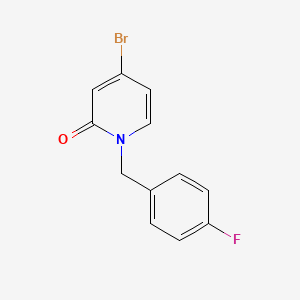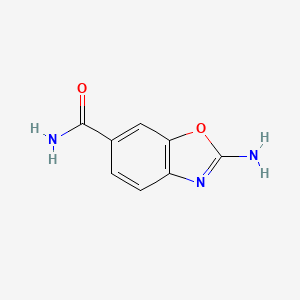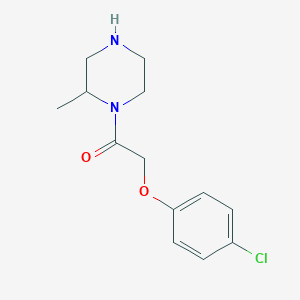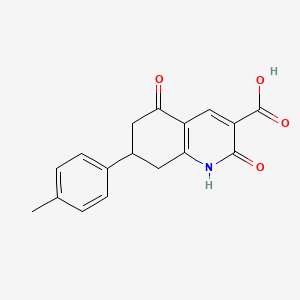![molecular formula C15H12Cl2N6O3S3 B2498400 2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392318-88-6](/img/structure/B2498400.png)
2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic thiadiazole derivatives. For instance, Yushyn et al. (2022) describe a cost-effective approach to synthesize a novel pyrazoline-bearing hybrid molecule with thiadiazole and dichloroacetic acid moieties, emphasizing the utility of thiadiazole derivatives in drug design due to their anticancer properties (Yushyn, Holota, & Lesyk, 2022). This process typically involves stepwise alkylation and acylation, highlighting a methodological foundation relevant to the synthesis of our compound of interest.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their distinct "V" shape, with angles between the aromatic planes indicating the molecule's geometric configuration. Boechat et al. (2011) analyzed compounds with similar structural elements, revealing the importance of intermolecular interactions like hydrogen bonds and π interactions in defining the 3D structure of these molecules (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research efforts have focused on the synthesis of compounds with the 1,3,4-thiadiazole moiety, indicating significant antibacterial activity against both gram-negative and gram-positive bacteria. For example, studies have synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showing potential as antibacterial agents with moderate anti-enzymatic potential. These compounds have demonstrated marvelous activity compared to standard antibiotics against specific bacterial strains (S. Z. Siddiqui et al., 2014).
Anticancer Properties
The design of drug-like small molecules with anticancer properties through pharmacophore hybridization approach has been explored, particularly using 1,3,4-thiadiazole and dichloroacetic acid moieties. This synthesis approach aims at creating novel non-condensed pyrazoline-bearing hybrid molecules demonstrating significant anticancer activity in vitro (I. Yushyn et al., 2022).
Enzyme Inhibition for Cancer Therapy
Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their therapeutic potential in cancer therapy. Such compounds have shown to inhibit the growth of cancer cells both in vitro and in vivo models, providing a foundation for further investigation into GLS inhibition as a cancer treatment strategy (K. Shukla et al., 2012).
Antioxidant and Antitumor Evaluation
Further research has explored the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antioxidant and antitumor activities. Certain derivatives have been found to exhibit promising activities in vitro, contributing to the development of potential therapeutic agents in the treatment of cancer and oxidative stress-related diseases (M. Lelyukh et al., 2021).
Antibacterial, Hemolytic, and Thrombolytic Activity
Novel series of oxadiazole derivatives have been synthesized and evaluated for their antibacterial, hemolytic, and thrombolytic activities. These compounds have shown significant inhibition against selected bacterial strains and demonstrated low toxicity, indicating their potential for clinical studies in the treatment of cardiovascular diseases and infections (-. Aziz-Ur-Rehman et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O3S3/c1-7-20-21-13(28-7)19-12(25)6-27-15-23-22-14(29-15)18-11(24)5-26-10-3-2-8(16)4-9(10)17/h2-4H,5-6H2,1H3,(H,18,22,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLCTSDMBNVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)


![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)



![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)